molecular formula C37H50N2O10 B10772002 Methyllycanonitine

Methyllycanonitine

Cat. No.: B10772002
M. Wt: 682.8 g/mol
InChI Key: XLTANAWLDBYGFU-BVFBBISOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyllycaconitine can be synthesized through a series of chemical reactions involving the extraction and purification from Delphinium species. The isolation process typically involves the use of organic solvents such as chloroform, followed by crystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of methyllycaconitine is not widely established due to its complex structure and the difficulty in obtaining high yields. advancements in organic synthesis and extraction techniques may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Methyllycaconitine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of methyllycaconitine.

Scientific Research Applications

Pharmacological Applications

Methyllycaconitine is primarily recognized as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). Its pharmacological properties are significant for several therapeutic areas:

Neurological Disorders

Addiction Treatment

Methyllycaconitine has been investigated for its ability to modulate nicotine reward pathways. Animal studies suggest it may reduce nicotine self-administration without inducing withdrawal symptoms, indicating potential utility in smoking cessation therapies .

Cancer Research

Emerging studies suggest that methyllycaconitine could play a role in cancer treatment due to its interaction with nAChRs involved in tumor growth regulation. Its specific binding properties may provide insights into developing anti-cancer agents targeting nicotinic receptors .

Agricultural Applications

Methyllycaconitine's insecticidal properties have been noted, making it a candidate for developing biopesticides. Its toxicity to certain insect species suggests potential for sustainable agricultural practices .

Binding Affinity Studies

The following table summarizes key findings related to the binding affinities of methyllycaconitine at various nAChR subtypes:

Receptor TypeBinding Affinity (K_i)Reference
Human α7 nAChR~8 x 10^-6 M
Rat brain nAChR~4 x 10^-6 M
α-bungarotoxin site~1 x 10^-9 M

Therapeutic Efficacy in Animal Models

A study examining the effects of methyllycaconitine on cognitive function in mice reported:

  • Cognitive Dysfunction Induction : Reduction in spontaneous alternation behavior by 25-30% compared to controls.
  • Reversal by Donepezil : Donepezil significantly reversed cognitive deficits induced by methyllycaconitine at lower doses than those needed for scopolamine-treated mice .

Comparison with Similar Compounds

    Lycaconitine: Another diterpenoid alkaloid found in Delphinium species, with similar toxic properties.

    Aconitine: A well-known alkaloid with potent neurotoxic effects, found in Aconitum species.

    Delphinine: Another alkaloid from Delphinium species, with similar pharmacological properties.

Uniqueness: Methyllycaconitine is unique due to its specific antagonistic action on the α7 neuronal nicotinic acetylcholine receptor, which distinguishes it from other similar compounds . This specificity makes it a valuable tool for studying the pharmacology of this receptor and exploring potential therapeutic applications.

Properties

Molecular Formula

C37H50N2O10

Molecular Weight

682.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37-/m0/s1

InChI Key

XLTANAWLDBYGFU-BVFBBISOSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Origin of Product

United States

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